
4-chloro-1-piperidin-4-yl-N-(3-pyridin-2-ylpyrazolidin-4-yl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP5290 is a potent inhibitor of both Rho-associated protein kinase (ROCK) and myotonic dystrophy-related Cdc42-binding kinase (MRCK). It has shown significant inhibitory activity against ROCK1, ROCK2, MRCKα, and MRCKβ, with IC50 values of 5 nM, 50 nM, 10 nM, and 100 nM, respectively . This compound is primarily used in scientific research to study the biological activities of MRCK proteins and their contributions to cancer progression .
Preparation Methods
The synthesis of BDP5290 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps in the synthesis is the formation of the pyrazole-3-carboxamide scaffold, which is achieved through a series of reactions involving various reagents and catalysts
Chemical Reactions Analysis
BDP5290 undergoes several types of chemical reactions, including:
Oxidation: BDP5290 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: BDP5290 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
BDP5290 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ROCK and MRCK kinases.
Industry: Utilized in the development of new drugs targeting ROCK and MRCK pathways.
Mechanism of Action
BDP5290 exerts its effects by inhibiting the activity of ROCK and MRCK kinases. These kinases play a crucial role in regulating the actin-myosin cytoskeleton, which is essential for cell shape, motility, and division. By inhibiting these kinases, BDP5290 reduces the phosphorylation of myosin light chain (MLC), leading to decreased cell motility and invasion . The molecular targets of BDP5290 include the nucleotide binding pockets of ROCK and MRCK kinases, where it binds and inhibits their activity .
Comparison with Similar Compounds
BDP5290 is compared with other similar compounds, such as BDP8900 and BDP9066, which also inhibit MRCK kinases. BDP5290 is unique in its higher selectivity for MRCKβ over ROCK1 and ROCK2 . Other similar compounds include:
BDP8900: Another MRCK inhibitor with a different chemical structure.
BDP9066: A potent MRCK inhibitor with high selectivity and potency.
BDP5290 stands out due to its specific inhibitory profile and its effectiveness in reducing cancer cell invasion and motility .
Properties
Molecular Formula |
C17H22ClN7O |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-chloro-1-piperidin-4-yl-N-(3-pyridin-2-ylpyrazolidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,10-11,14,16,19,21,23H,4-5,7-9H2,(H,22,26) |
InChI Key |
LKALIMHXMGMFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C(=N2)C(=O)NC3CNNC3C4=CC=CC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)
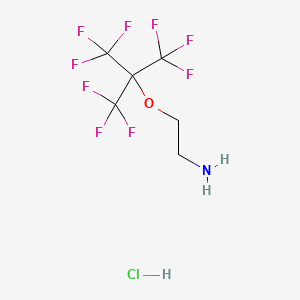
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
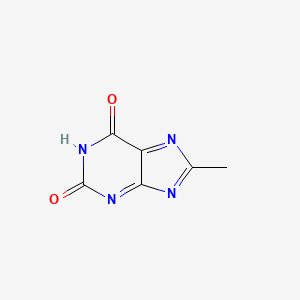
![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)
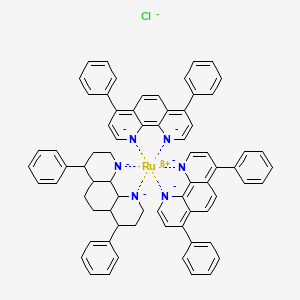
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)
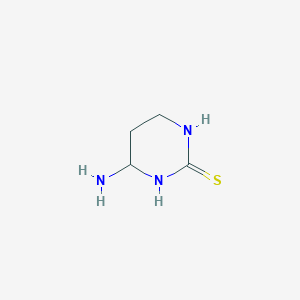
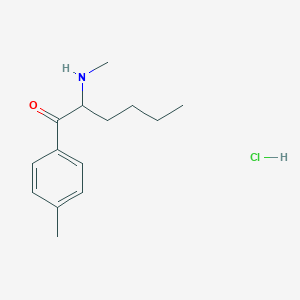
![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)
![4-[4-[5-[4-[(Cyclopropylamino)methyl]anilino]pyrazolidin-3-yl]phenyl]benzene-1,3-diol](/img/structure/B15134114.png)
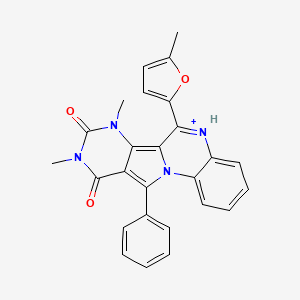
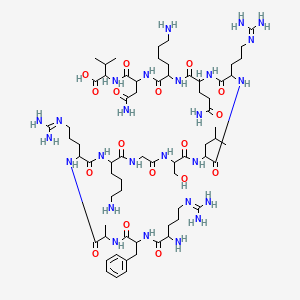
![5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134136.png)
